molecular formula C4H9F2NO2S B2543891 4,4-Difluorobutane-1-sulfonamide CAS No. 2020907-60-0

4,4-Difluorobutane-1-sulfonamide

Cat. No.: B2543891
CAS No.: 2020907-60-0
M. Wt: 173.18
InChI Key: KMCKWVVBWLIMRG-UHFFFAOYSA-N
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Description

4,4-Difluorobutane-1-sulfonamide is an organosulfur compound characterized by the presence of two fluorine atoms and a sulfonamide group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorobutane-1-sulfonamide typically involves the reaction of 4,4-difluorobutylamine with a sulfonyl chloride in the presence of a base. The reaction proceeds via nucleophilic substitution, where the amine group attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond. Common bases used in this reaction include triethylamine or pyridine, which help to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, green chemistry principles, such as the use of dimethyl carbonate as a solvent, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluorobutane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

    Reduction: Reduction of the sulfonamide group can yield amines, although this reaction is less common.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for sulfonamides.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH), to deprotonate the nucleophile.

Major Products:

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4,4-Difluorobutane-1-sulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds and can be used in the development of new materials.

    Biology: The compound’s sulfonamide group is known for its biological activity, making it a potential candidate for drug development, particularly in the design of enzyme inhibitors.

    Medicine: Sulfonamide derivatives are widely used in pharmaceuticals for their antibacterial and diuretic properties. This compound could be explored for similar therapeutic applications.

    Industry: The compound can be used in the production of polymers and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,4-Difluorobutane-1-sulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .

Comparison with Similar Compounds

4,4-Difluorobutane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

    Sulfamethazine: An antibacterial sulfonamide used in veterinary medicine.

    Sulfadiazine: Another antibacterial sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfanilamide: The parent compound of many sulfonamide drugs, known for its antibacterial properties.

Uniqueness: The presence of fluorine atoms in this compound distinguishes it from other sulfonamides, providing enhanced stability and unique reactivity. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals .

Properties

IUPAC Name

4,4-difluorobutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NO2S/c5-4(6)2-1-3-10(7,8)9/h4H,1-3H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCKWVVBWLIMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)F)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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